

In-Depth Technical Guide: 3-(3-Methylphenoxy)propanenitrile

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 3-(3-Methylphenoxy)propanenitrile

CAS No.: 25268-06-8

Cat. No.: B3060339

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Executive Summary

3-(3-Methylphenoxy)propanenitrile, also known as 3-(m-tolyloxy)propionitrile, is a pivotal organonitrile intermediate in the synthesis of aryloxypropylamine therapeutics. While less ubiquitous than its ortho-isomer (a precursor to Atomoxetine), this compound serves a critical role in pharmaceutical impurity profiling, specifically as a regioisomeric reference standard for norepinephrine reuptake inhibitors (NRIs).

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications in drug development, designed for medicinal chemists and process engineers.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity[1][2][3][4]

- IUPAC Name: **3-(3-Methylphenoxy)propanenitrile**
- Synonyms: 3-(m-Tolyloxy)propionitrile; 3-(3-Methylphenoxy)propionitrile
- CAS Number: Note: While the ortho-isomer is 25268-05-7 and the methoxy-analog is 6279-84-1, the meta-isomer is frequently cited in patent literature as an intermediate synthesized

in situ.

- Molecular Formula: C₁₀H₁₁NO
- Molecular Weight: 161.20 g/mol
- SMILES:CC1=CC(OCCC#N)=CC=C1

Physical Properties (Experimental & Predicted)

The compound exhibits properties characteristic of medium-chain aryloxy nitriles—typically viscous oils or low-melting solids with high boiling points due to dipole-dipole interactions from the nitrile group.

Property	Value / Range	Note
Physical State	Pale yellow to colorless liquid	At standard temperature/pressure (STP)
Boiling Point	150–160 °C @ 10 mmHg	Extrapolated from o-isomer data
Density	~1.04 g/cm ³	Predicted based on functional group contribution
Solubility	Soluble in EtOH, DCM, EtOAc, Toluene	Lipophilic ether linkage dominates
LogP	2.3–2.5	Predicted (Hydrophobic)
Flash Point	>110 °C	Closed Cup (Estimated)

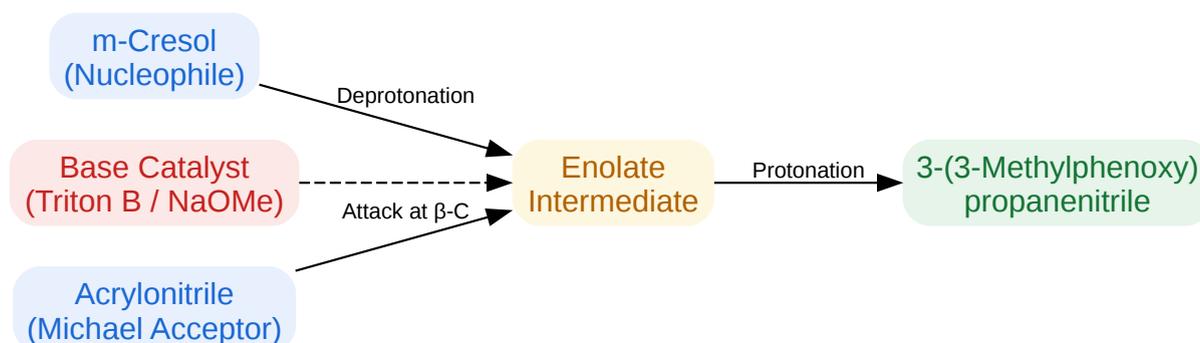
Part 2: Synthetic Pathways & Optimization

The industrial standard for synthesizing **3-(3-Methylphenoxy)propanenitrile** is the Oxa-Michael Addition (Cyanoethylation). This pathway is preferred over nucleophilic substitution (m-cresol + 3-bromopropanenitrile) due to higher atom economy and the avoidance of halogenated waste.

Reaction Mechanism (Oxa-Michael Addition)

The reaction involves the base-catalyzed activation of m-cresol to form a phenoxide anion, which acts as a nucleophile attacking the

β -carbon of acrylonitrile.



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Caption: Base-catalyzed Oxa-Michael addition mechanism for the synthesis of **3-(3-Methylphenoxy)propanenitrile**.

Validated Experimental Protocol

Objective: Synthesis of **3-(3-Methylphenoxy)propanenitrile** on a 100 mmol scale.

Reagents:

- m-Cresol (10.8 g, 100 mmol)
- Acrylonitrile (7.95 g, 150 mmol) – Excess used to drive equilibrium
- Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) – Catalyst (2 mol%)
- Solvent: Toluene (optional, neat reaction preferred for kinetics)

Step-by-Step Methodology:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Purge with N₂.

- Activation: Charge m-cresol and Triton B into the flask. Heat to 60°C and stir for 15 minutes to generate the active phenoxide species.
- Addition: Dropwise add acrylonitrile over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature between 70–80°C.
- Reflux: After addition, raise temperature to 90–95°C (reflux) for 4–6 hours. Monitor consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 8:2) or HPLC.[1]
- Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially with:
 - 1M NaOH (2 x 50 mL) – Critical step to remove unreacted m-cresol.
 - 1M HCl (1 x 50 mL) – Neutralize base catalyst.
 - Brine (1 x 50 mL).
- Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Yield: Typically 85–92% as a pale oil.
 - Distillation: If higher purity is required, vacuum distill (approx. 150°C @ 10 mmHg).

Part 3: Reactivity & Functional Group Transformations

The nitrile functionality serves as a versatile "chemical handle," allowing access to amines, acids, and amides.[2][3][4][5]

Reduction to Primary Amines (The "Atomoxetine" Scaffold)

The most relevant transformation in drug development is the reduction to 3-(3-methylphenoxy)propylamine. This structure is a regioisomer of the primary amine precursor to Atomoxetine.

- Reagents: LiAlH₄ (in THF) or Raney Nickel / H₂ (50 psi).
- Significance: This amine is often used as a reference standard to detect regioisomeric impurities in commercial Atomoxetine batches.

Hydrolysis

- Acidic Hydrolysis (HCl/H₂O): Yields 3-(3-methylphenoxy)propanoic acid.
- Pinner Reaction: Treatment with dry HCl/EtOH yields the ethyl imidate, which can be converted to esters.

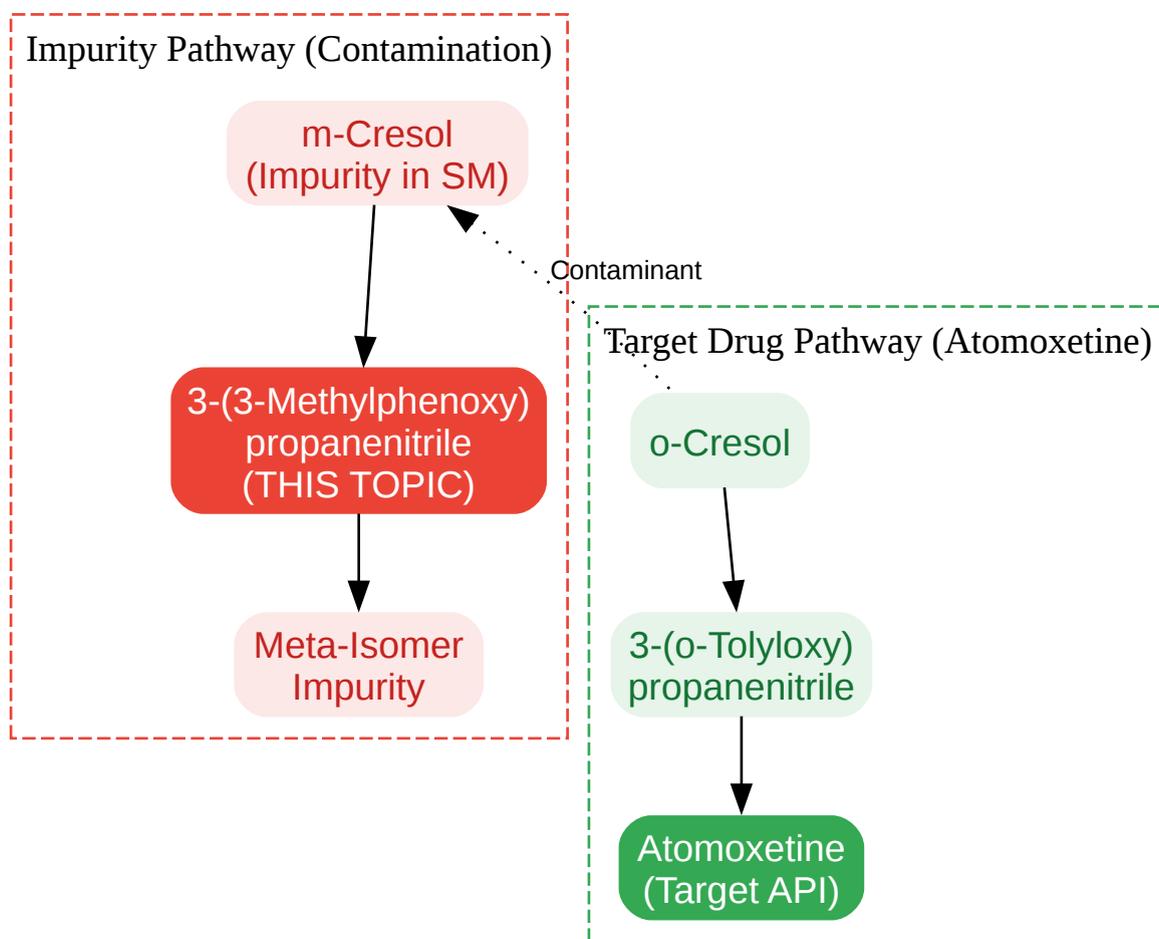
Part 4: Pharmaceutical Applications & Quality Control

Impurity Profiling in SNRI Synthesis

In the manufacture of Atomoxetine (Strattera), the target molecule contains an ortho-substituted phenoxy ring. However, commercial o-cresol starting materials often contain trace amounts of m-cresol.

During the synthesis of Atomoxetine, any m-cresol impurity will undergo the same cyanoethylation and subsequent reduction steps, leading to the formation of "Meta-Atomoxetine" impurities.

- **3-(3-Methylphenoxy)propanenitrile** is the critical intermediate marker for this impurity chain.
- Regulatory Requirement: ICH Q3A guidelines mandate the identification and qualification of impurities >0.10%. Synthesizing this nitrile allows QC labs to generate the specific impurity standard for HPLC retention time validation.



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Caption: Pathway demonstrating how the subject compound arises as a critical impurity precursor in Atomoxetine manufacturing.

Part 5: Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H332: Harmful if inhaled.

- Specific Nitrile Hazards:
 - Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions in vivo. Treat exposure seriously.
 - Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis releases heat).
- PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and fume hood operation are mandatory.

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